molecular formula C12H17N3O3 B12274747 Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate

Cat. No.: B12274747
M. Wt: 251.28 g/mol
InChI Key: UBLGOXXLCAIIJV-UHFFFAOYSA-N
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Description

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is a compound that contains a benzyl group attached to a carbamate moiety, which is further linked to an aminoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)ethanol under basic conditions to form the desired carbamate. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, primary amines from reduction, and various substituted benzyl derivatives from substitution reactions .

Scientific Research Applications

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-[2-(2-aminoethylamino)ethylamino]-2-oxoethyl]carbamate
  • 2-(2-aminoethylamino)ethanol
  • 4,5-Dinitroimidazole derivatives

Uniqueness

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carbamate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This compound features a benzyl group, an aminoethylamino moiety, and a carbamate functional group, contributing to its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The aminoethylamino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate several biochemical pathways.
  • Hydrophobic Interactions : The benzyl group enhances binding affinity through hydrophobic interactions, which may increase the compound's efficacy against specific targets.

Biological Activity

  • Enzyme Interactions : Research indicates that this compound can be used in studies involving enzyme interactions. It serves as an intermediate in the synthesis of more complex organic molecules and has been shown to affect enzyme activity in biochemical assays .
  • Pharmacological Potential : Preliminary studies suggest that this compound exhibits notable biological activity relevant to pharmacology. It has been investigated for its effects on pancreatic β-cell protection against endoplasmic reticulum (ER) stress, indicating potential applications in diabetes treatment .

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionDemonstrated ability to inhibit specific enzyme activities through binding interactions.
β-cell ProtectionIdentified as a protective agent against ER stress in pancreatic β-cells with EC50 values indicating high potency (0.1 ± 0.01 μM).
Pharmacological ApplicationsSuggested as a promising candidate for further drug development due to its favorable solubility and potency.

Detailed Research Findings

  • Study on ER Stress : A study highlighted the compound's protective effects on pancreatic β-cells under ER stress conditions, demonstrating maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM . This suggests strong therapeutic potential in diabetes management.
  • Enzymatic Studies : Another investigation focused on the compound's ability to interact with prolyl oligopeptidase family enzymes, revealing insights into its inhibitory mechanisms and potential applications in treating related disorders .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H17N3O3/c13-6-7-14-11(16)8-15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)(H,15,17)

InChI Key

UBLGOXXLCAIIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN

Origin of Product

United States

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